Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate
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Overview
Description
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate is a heterocyclic organic compound that contains both sulfur and nitrogen atoms in its ring structure. This compound is part of the thiazine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a β-keto ester with thiourea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Various substituted thiazine derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6-dihydro-4H-1,3-thiazine: Similar structure but lacks the carboxylate group.
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: Contains an amino group instead of a carboxylate group.
5,6-Dihydro-4H-1,3,5-dithiazine: Contains an additional sulfur atom in the ring.
Uniqueness
Methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate is unique due to the presence of the carboxylate group, which can influence its reactivity and biological activity. This functional group can participate in various chemical reactions and interactions, making the compound versatile for different applications.
Properties
CAS No. |
97190-71-1 |
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Molecular Formula |
C6H9NO2S |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
methyl 5,6-dihydro-4H-1,3-thiazine-2-carboxylate |
InChI |
InChI=1S/C6H9NO2S/c1-9-6(8)5-7-3-2-4-10-5/h2-4H2,1H3 |
InChI Key |
GKKCUAICJIZGPW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NCCCS1 |
Origin of Product |
United States |
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